Stigmasteryl-O-tert-butyldimethylsilane Ferulate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasteryl-O-tert-butyldimethylsilane Ferulate is a chemical compound used as an intermediate in the synthesis of Stigmasteryl Ferulate. This compound is particularly significant in the purification and identification of components of γ-oryzanol in rice bran oil. Its molecular formula is C45H70O4Si, and it has a molecular weight of 703.12.
Vorbereitungsmethoden
The synthesis of Stigmasteryl-O-tert-butyldimethylsilane Ferulate involves several steps. The primary synthetic route includes the reaction of stigmasterol with tert-butyldimethylsilyl chloride in the presence of a base to form stigmasteryl-O-tert-butyldimethylsilane. This intermediate is then reacted with ferulic acid under specific conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Stigmasteryl-O-tert-butyldimethylsilane Ferulate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Stigmasteryl-O-tert-butyldimethylsilane Ferulate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It aids in the study of biological pathways and mechanisms.
Industry: It is used in the purification and identification of components in various industrial processes.
Wirkmechanismus
The mechanism of action of Stigmasteryl-O-tert-butyldimethylsilane Ferulate involves its interaction with specific molecular targets and pathways. It is known to modulate the PI3K/Akt signaling pathway and influence the generation of mitochondrial reactive oxygen species. These interactions lead to various biological effects, including apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Stigmasteryl-O-tert-butyldimethylsilane Ferulate can be compared with similar compounds such as:
Stigmasteryl Ferulate: Used for similar applications but differs in its chemical structure.
tert-Butyldimethylsilane: A related compound used in different synthetic applications.
Stigmasterol: A phytosterol with various pharmacological effects
This compound stands out due to its unique combination of properties and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C45H70O4Si |
---|---|
Molekulargewicht |
703.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C45H70O4Si/c1-13-33(30(2)3)17-14-31(4)37-20-21-38-36-19-18-34-29-35(24-26-44(34,8)39(36)25-27-45(37,38)9)48-42(46)23-16-32-15-22-40(41(28-32)47-10)49-50(11,12)43(5,6)7/h14-18,22-23,28,30-31,33,35-39H,13,19-21,24-27,29H2,1-12H3/b17-14+,23-16+/t31-,33-,35+,36+,37-,38+,39+,44+,45-/m1/s1 |
InChI-Schlüssel |
QVCFYPYNBUTWDJ-DJMXLCMCSA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C)C(C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.